1-(4-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway involves the neurotransmitter acetylcholine, which is essential for memory and cognition. Inhibition of AChE and BuChE leads to an increase in acetylcholine levels, potentially improving cognitive function .
Result of Action
The inhibition of AChE and BuChE by this compound leads to increased acetylcholine levels. This increase could potentially improve cognitive function, making the compound a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopentanecarboxamide has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions are of particular interest due to their potential implications in the treatment of neurodegenerative diseases such as Alzheimer’s .
Cellular Effects
In cellular processes, this compound has been observed to have significant neuroprotective activity against H2O2-induced oxidative stress . This suggests that the compound may influence cell function by modulating cell signaling pathways and impacting gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it has been found to inhibit AChE in a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-9-7-15(8-10-16)21(11-3-4-12-21)20(28)23-13-14-26-19(27)17-5-1-2-6-18(17)24-25-26/h1-2,5-10H,3-4,11-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMNREXMUVYGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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